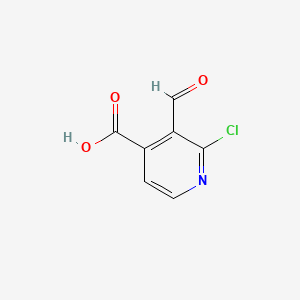

2-Chloro-3-formylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-formylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-5(3-10)4(7(11)12)1-2-9-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOUCFCTUUEITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743441 | |

| Record name | 2-Chloro-3-formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289042-45-0 | |

| Record name | 2-Chloro-3-formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-formylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Chloro 3 Formylisonicotinic Acid

Reactivity of the Halogen Moiety

The chlorine atom on the pyridine (B92270) ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent formyl and isonicotinic acid groups. This allows for its displacement by a variety of nucleophiles. For instance, reactions with amines, such as morpholine (B109124), piperidine, and pyrrolidine, can lead to the formation of the corresponding 2-amino-3-formylisonicotinic acid derivatives. Such reactions are foundational in the synthesis of various substituted pyridines.

| Nucleophile | Product |

| Amines (e.g., Morpholine, Piperidine) | 2-Amino-3-formylisonicotinic acid derivatives |

| Hydrazines | 2-Hydrazinyl-3-formylisonicotinic acid derivatives |

The chloro-substituted pyridine core of 2-chloro-3-formylisonicotinic acid is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki-Miyaura coupling, the chlorine atom can be replaced by an aryl or vinyl group by reacting the substrate with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the synthesis of biaryl and vinyl-substituted pyridines.

Heck Reaction: The Heck reaction allows for the coupling of the chloro-pyridine with alkenes to introduce a vinyl substituent. This reaction typically proceeds in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the substituents on the alkene.

Transformations of the Aldehyde Functional Group

The aldehyde group at the 3-position is a versatile functional handle for a wide array of chemical transformations.

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-chloro-pyridine-3,4-dicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The resulting dicarboxylic acid can then be a precursor for the formation of anhydrides or other dicarboxylic acid derivatives.

The aldehyde can be selectively reduced to a primary alcohol, affording 2-chloro-3-(hydroxymethyl)isonicotinic acid. Common reducing agents for this transformation include sodium borohydride. The resulting alcohol can then undergo further reactions, such as etherification or esterification.

The aldehyde functionality is a key reactive site for condensation reactions with various nucleophiles, often leading to the formation of new heterocyclic rings.

Condensation with Amines and Hydrazines: The aldehyde can react with primary amines to form Schiff bases (imines). Reaction with hydrazines or substituted hydrazines yields the corresponding hydrazones. These intermediates can then undergo further cyclization reactions.

Cyclization Reactions: A particularly important transformation is the condensation with binucleophiles to construct fused ring systems. For example, reaction with guanidine (B92328) or urea (B33335) can lead to the formation of pyrido[3,2-d]pyrimidine (B1256433) scaffolds, which are important in medicinal chemistry. Similarly, condensation with active methylene (B1212753) compounds like malononitrile (B47326), followed by cyclization, can be used to construct other fused heterocyclic systems.

| Reagent | Intermediate/Product | Fused Ring System |

| Guanidine | Guanidinium salt / Imine | Pyrido[3,2-d]pyrimidine |

| Urea | Ureido derivative | Pyrido[3,2-d]pyrimidine |

| Malononitrile | Knoevenagel condensation product | Thieno[3,2-b]pyridine or similar |

Chemistry of the Carboxylic Acid Group

The carboxylic acid functionality at the C4 position of the pyridine ring is a primary site for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation for creating derivatives with modified physicochemical properties. These reactions typically proceed through the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: Standard esterification methods are applicable. These include Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst, or reaction with alkyl halides after conversion to the corresponding carboxylate salt. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester. A patent describing the esterification of a similar compound, 2,6-dichloro-5-fluoro-nicotinic acid, highlights the use of alcohols like methanol in the presence of a catalyst to produce the methyl ester. google.com

Amidation: Amide synthesis requires the activation of the carboxylic acid to form a more reactive intermediate. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used for this purpose. ucl.ac.uk These reagents react with the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to furnish the desired amide. ucl.ac.uk Alternatively, conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive species that smoothly reacts with amines. ucl.ac.uk

The following table outlines plausible reaction conditions for these transformations, based on general organic chemistry principles.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Methyl 2-chloro-3-formylisonicotinate |

| Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Ethyl 2-chloro-3-formylisonicotinate |

| Amidation | Benzylamine, DCC | Room Temperature, CH₂Cl₂ | N-benzyl-2-chloro-3-formylisonicotinamide |

| Amidation | Piperidine, DIC, HOBt | Room Temperature, DMF | (2-chloro-3-formylpyridin-4-yl)(piperdin-1-yl)methanone |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux | 2-chloro-3-formylisonicotinoyl chloride |

| Amidation (via Acid Chloride) | Ammonia (B1221849) (aq.) | 0°C to Room Temp. | 2-chloro-3-formylisonicotinamide |

This table presents hypothetical examples based on standard chemical principles for the functional groups present in this compound.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). This reaction in heteroaromatic carboxylic acids can be challenging and often requires forcing conditions or specific catalysts. The stability of the pyridine ring and the electronic effects of its substituents are critical factors.

For many heteroaromatic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a copper or silver catalyst. A study on various heteroaromatic carboxylic acids demonstrated that a silver carbonate (Ag₂CO₃) catalyst in DMSO is effective for promoting protodecarboxylation. organic-chemistry.org The mechanism for the decarboxylation of beta-keto acids often involves a cyclic, concerted transition state where the carboxyl group is beta to a carbonyl. masterorganicchemistry.comyoutube.com While this compound is not a classic beta-keto acid, the presence of the electron-withdrawing formyl group and chloro-substituent may influence the stability of potential anionic intermediates formed during decarboxylation.

Heating this compound at high temperatures, potentially with a catalyst like copper powder or Ag₂CO₃, could lead to the formation of 2-chloro-3-formylpyridine. The reaction would proceed by breaking the C-C bond between the pyridine ring and the carboxyl group, releasing CO₂.

Ring-Opening and Ring-Closing Mechanisms of Pyridine Derivatives

The pyridine ring is generally stable due to its aromaticity. However, under specific conditions, particularly when activated by certain substituents, it can undergo ring-opening and subsequent ring-closing (transformation) reactions.

A notable example of such transformations involves the conversion of para-substituted pyridines into meta-substituted anilines. ucl.ac.ukclockss.orgillinois.edu This process is initiated by N-arylation of the pyridine with a reagent like 2,4-dinitrochlorobenzene to form a pyridinium (B92312) salt. clockss.org This activation makes the pyridine ring susceptible to nucleophilic attack and subsequent ring-opening. The resulting open-chain intermediate, a streptocyanine, can then undergo a [5+1] ring-closing reaction with various reagents to form a new benzene (B151609) ring. clockss.orgillinois.edu For example, reaction with dimethylsulfonium methylide leads to the formation of a meta-substituted aniline, effectively replacing the ring nitrogen with a carbon atom. illinois.edu

Derivatives and Analogs of 2 Chloro 3 Formylisonicotinic Acid

Design Principles for Structural Modification

The chemical architecture of 2-Chloro-3-formylisonicotinic acid allows for a wide array of structural modifications. These changes are guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical properties, reactivity, and potential biological activity.

Functional Group Interconversions of the Aldehyde and Carboxylic Acid

The aldehyde and carboxylic acid functionalities at the 3- and 4-positions, respectively, are highly amenable to a variety of functional group interconversions, providing a rich avenue for creating diverse analogs.

The aldehyde group can undergo a plethora of reactions:

Oxidation: Mild oxidation can convert the aldehyde to a second carboxylic acid group, yielding a dicarboxylic acid derivative.

Reduction: Selective reduction can transform the aldehyde into a primary alcohol (-CH2OH).

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield various substituted aminomethyl derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can convert the aldehyde into a variety of substituted alkenes.

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds, hydrazines, and hydroxylamines to form a wide range of heterocyclic and acyclic derivatives. For example, condensation with hydrazines can lead to the formation of hydrazones, which can be further cyclized. nih.govorientjchem.org

The carboxylic acid group can be transformed into several other functional groups:

Esterification: Reaction with various alcohols can produce a library of esters, which can act as prodrugs or modulate solubility.

Amidation: Coupling with a diverse range of amines can generate a wide array of amides, introducing new points of interaction.

Reduction: The carboxylic acid can be reduced to a primary alcohol.

Conversion to Acyl Halides: Transformation into an acyl chloride or bromide provides a highly reactive intermediate for further derivatization.

These interconversions are fundamental in exploring the structure-activity relationships of the core scaffold. ub.eduresearchgate.netresearchgate.net

Synthesis and Characterization of Pyridine (B92270) Core-Modified Derivatives

Modification of the pyridine core of this compound involves the introduction of different substituents or the annulation of additional rings to create fused heterocyclic systems.

Introduction of Various Substituents

Drawing parallels from the chemistry of 2-chloronicotinic acid and related quinolines, the chlorine atom at the 2-position is susceptible to nucleophilic substitution. researchgate.netatlantis-press.com This allows for the introduction of a wide variety of substituents, including:

Alkoxy and Aryloxy groups: Reaction with alkoxides or phenoxides can displace the chloride to form ether linkages.

Amino groups: Amination reactions with various primary and secondary amines can introduce diverse amino substituents. For instance, reaction with morpholine (B109124) has been reported for 2-chloronicotinic acid. researchgate.netatlantis-press.com

Thioethers: Reaction with thiols can lead to the formation of thioether derivatives.

The synthesis of such derivatives would typically involve heating the parent compound with the appropriate nucleophile, sometimes in the presence of a base or a metal catalyst.

Table 1: Examples of Potential Pyridine Core-Modified Derivatives

| Starting Material Analogy | Reagent | Resulting Derivative Type |

| 2-Chloronicotinic Acid | Morpholine | 2-Morpholinyl-3-formylisonicotinic acid |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Sodium Methoxide | 2-Methoxy-3-formylisonicotinic acid |

| 2-Chloronicotinic Acid | Various Anilines | 2-Arylamino-3-formylisonicotinic acid |

This table presents hypothetical derivatives based on reactions reported for analogous compounds.

Synthesis of Fused Heterocyclic Systems

For instance, the aldehyde can be condensed with various binucleophiles to form a new ring. Subsequent intramolecular cyclization involving the chloro group can lead to tricyclic systems. Some potential fused systems that could be synthesized include:

Thieno[2,3-b]pyridines: By reacting the aldehyde with a sulfur-containing reagent followed by cyclization.

Furo[2,3-b]pyridines: Through condensation with a suitable oxygen-containing nucleophile and subsequent ring closure.

Pyrrolo[2,3-b]pyridines: Reaction of the aldehyde with an amine-containing species, followed by an intramolecular cyclization. For example, heating with formamide (B127407) could potentially lead to a pyrrolo[3,4-b]pyridinone derivative. nih.gov

Pyrazolo[3,4-b]pyridines: Condensation with hydrazine (B178648) derivatives can lead to pyrazole (B372694) ring formation.

The synthesis of these fused systems often involves multi-step sequences and the use of various catalysts. mdpi.com

Synthesis and Characterization of Side Chain-Modified Derivatives

Modification of the aldehyde and carboxylic acid side chains offers another dimension for creating analogs of this compound.

The aldehyde group is a versatile starting point for building a variety of side chains. As mentioned in section 4.1.2, it can be converted into a range of functionalities. For example, Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of α,β-unsaturated derivatives. These products can then undergo further reactions, such as Michael additions, to introduce additional complexity.

Condensation of the aldehyde with hydrazides, such as isonicotinohydrazide, can yield hydrazone derivatives which themselves may possess interesting properties or can be used as ligands for metal complexes. nih.gov

The carboxylic acid can be converted to an ester or an amide, as previously discussed. The R-group of the alcohol or amine used in these reactions can be varied extensively to include long alkyl chains, aromatic rings, or heterocyclic moieties, thereby systematically altering the properties of the resulting molecule.

Table 2: Examples of Potential Side Chain-Modified Derivatives

| Side Chain Modified | Reagent/Reaction | Resulting Derivative Type |

| Aldehyde | Hydrazine Hydrate (B1144303) | Hydrazonomethyl derivative |

| Aldehyde | Phenylhydrazine (B124118) | Phenylhydrazonomethyl derivative |

| Aldehyde | Isonicotinohydrazide | N'-((2-chloro-4-carboxypyridin-3-yl)methylene)isonicotinohydrazide |

| Carboxylic Acid | Ethanol (B145695)/H+ | Ethyl 2-chloro-3-formylisonicotinate |

| Carboxylic Acid | Aniline/DCC | N-phenyl-2-chloro-3-formylisonicotinamide |

This table presents hypothetical derivatives based on reactions reported for analogous compounds.

The characterization of these newly synthesized derivatives would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Aldehyde-Based Derivatives

The aldehyde group in this compound is a reactive site for condensation reactions, leading to the formation of various derivatives such as imines, oximes, and hydrazones.

Imines

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. youtube.commasterorganicchemistry.comredalyc.org The synthesis of imines from this compound involves the reaction of its aldehyde group with a primary amine. This reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol and can be catalyzed by an acid. youtube.comredalyc.org The formation of imines is a reversible process, and to drive the reaction towards the product, water is often removed. youtube.com

A variety of primary amines can be used to generate a diverse library of imine derivatives. For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding imines. nih.gov Similarly, condensation with phenylhydrazine can produce Schiff bases. nih.gov The use of microwave irradiation and catalysts like Amberlyst® 15 can facilitate a more environmentally friendly and efficient synthesis of imines under solventless conditions. peerj.com

Oximes

Oximes are organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org The reaction of this compound with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate (B1210297) or a catalyst such as bismuth(III) oxide, yields the corresponding aldoxime. nih.govresearchgate.net This reaction is a useful method for the characterization and protection of the aldehyde functional group. nih.govorientjchem.org The synthesis can be performed under various conditions, including grinding the reactants at room temperature, which presents a green and solvent-free approach. nih.gov

Hydrazones

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are synthesized through the reaction of an aldehyde or ketone with hydrazine or its derivatives. The condensation of this compound with hydrazine hydrate or substituted hydrazines, such as phenylhydrazine, results in the formation of hydrazone derivatives. nih.govnih.gov These reactions are typically carried out in a solvent like methanol or ethanol. nih.govmdpi.com The resulting hydrazones can serve as intermediates for the synthesis of more complex heterocyclic compounds. For example, cyclocondensation of quinolinyl-pyrazole-1-carbothioamides with ethyl bromoacetate (B1195939) yields thiazol-4(5H)-ones. nih.gov

Carboxylic Acid-Based Derivatives

The carboxylic acid group of this compound provides another avenue for derivatization, leading to the formation of esters, amides, and nitriles.

Esters

Esterification of this compound can be achieved through various methods. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the aldehyde group can be oxidized to a carboxylic acid, followed by esterification. For instance, heating 2-chloro-3-formylquinolines in methanol with potassium carbonate and iodine leads to the formation of the corresponding methyl esters. nih.gov Another method involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be an efficient system for the esterification of amino acids and can be applied to other carboxylic acids. nih.gov

Amides

Amides are typically synthesized from carboxylic acids or their derivatives. libretexts.orgyoutube.com The reaction of this compound with an amine can be facilitated by coupling agents that activate the carboxylic acid. nih.gov Common methods include the conversion of the carboxylic acid to a more reactive species like an acid chloride or acid anhydride, which then reacts with an amine. libretexts.orgyoutube.com A direct reaction between the carboxylic acid and an amine is also possible but often requires high temperatures. youtube.com More modern and milder methods involve the in-situ generation of activating agents, such as phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, to promote amide bond formation at room temperature. nih.gov Another efficient approach utilizes substitute formamides as an amino source under metal- and solvent-free conditions. nih.gov

Nitriles

The conversion of the carboxylic acid group of this compound to a nitrile can be achieved through dehydration of the corresponding primary amide. This is typically accomplished by heating the amide with a dehydrating agent like phosphorus(V) oxide (P4O10). libretexts.org An alternative route to a related nitrile involves the treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 2-chloroquinoline-3-carbonitrile. nih.gov

Advanced Isolation and Purification Techniques for Derivatives

The isolation and purification of the synthesized derivatives of this compound are crucial steps to obtain products of high purity. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. peerj.com

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is particularly useful for purifying products that are not easily recrystallized. peerj.com

Filtration: Simple filtration is often used to separate a solid product from a reaction mixture or to remove a solid catalyst. peerj.com

Extraction: Liquid-liquid extraction is employed to separate a compound from a mixture by partitioning it between two immiscible liquid phases. orientjchem.org

Preparative Thin-Layer Chromatography (TLC): This technique is used for the purification of small quantities of a compound. The mixture is applied to a TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted. nih.gov

The choice of purification technique depends on the physical and chemical properties of the derivative and the nature of the impurities present.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 2-Chloro-3-formylisonicotinic acid are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The electron-withdrawing nature of the chloro, formyl, and carboxylic acid substituents will significantly influence the chemical shifts, deshielding the nuclei of the pyridine (B92270) ring.

Expected ¹H NMR Spectral Data:

In a typical deuterated solvent like DMSO-d₆, the spectrum would likely show two signals for the aromatic protons and one for the aldehyde proton. The carboxylic acid proton may be observed as a broad singlet, often exchangeable with D₂O.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0 - 8.3 | d | ~5 |

| H-6 | ~8.5 - 8.8 | d | ~5 |

| -CHO | ~9.9 - 10.2 | s | - |

| -COOH | ~13.0 - 14.0 | br s | - |

This is an interactive data table. Values are estimated based on analogous compounds.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the two functional groups. The carbons directly attached to electronegative atoms (Cl, O) or electron-withdrawing groups will be shifted downfield.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~130 - 135 |

| C-4 | ~140 - 145 |

| C-5 | ~125 - 130 |

| C-6 | ~155 - 160 |

| -CHO | ~190 - 195 |

| -COOH | ~165 - 170 |

This is an interactive data table. Values are estimated based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-5 and H-6 protons, appearing as a cross-peak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-5/H-5 and C-6/H-6 assignments.

The aldehyde proton (-CHO) and C-3 and C-4.

H-5 and C-3, C-4, and C-6.

H-6 and C-2, C-4, and C-5.

The carboxylic acid proton and C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide through-space correlations, which could help in determining the preferred conformation of the formyl and carboxylic acid groups relative to the pyridine ring. For instance, a NOE between the aldehyde proton and H-5 would suggest a particular spatial arrangement.

Dynamic NMR Studies for Conformational Analysis

The C(3)-C(formyl) and C(4)-C(carboxyl) bonds in this compound are single bonds, and rotation around them can lead to different conformations. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers of the formyl and carboxylic acid groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. The temperature at which these signals coalesce can be used to calculate the activation energy for the rotational process. However, no specific dynamic NMR studies for this compound have been reported in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

The FT-IR spectrum of this compound in the solid state (e.g., as a KBr pellet) would be dominated by the characteristic vibrations of its functional groups. The presence of a carboxylic acid group would likely lead to broad absorption bands due to hydrogen bonding.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic acid) | ~2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | ~3000 - 3100 | Stretching |

| C=O (Carboxylic acid) | ~1700 - 1730 | Stretching |

| C=O (Aldehyde) | ~1680 - 1710 | Stretching |

| C=C, C=N (Pyridine ring) | ~1400 - 1600 | Stretching |

| C-Cl | ~700 - 800 | Stretching |

This is an interactive data table. Values are estimated based on analogous compounds.

The broadness of the O-H stretch is indicative of strong intermolecular hydrogen bonding between the carboxylic acid moieties, potentially forming dimers in the solid state.

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The pyridine ring vibrations are often strong in the Raman spectrum.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | ~3050 - 3100 | Medium |

| C=O (Aldehyde) | ~1670 - 1700 | Strong |

| Pyridine ring breathing mode | ~990 - 1030 | Strong |

| C-Cl | ~700 - 800 | Medium-Strong |

This is an interactive data table. Values are estimated based on analogous compounds.

The symmetric breathing vibration of the pyridine ring is a characteristic and typically intense band in the Raman spectrum. The C-Cl stretch is also expected to be a strong feature. Comparing the FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its absolute configuration, molecular conformation, crystal packing, and supramolecular architecture remains uncharacterized and unavailable.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

The determination of the precise three-dimensional arrangement of atoms within a crystalline solid, including the absolute configuration and molecular conformation of this compound, is contingent upon successful single-crystal X-ray diffraction analysis. This technique would provide definitive information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure. However, no such studies have been reported in the peer-reviewed literature.

Crystal Packing Analysis and Supramolecular Architectures (e.g., Hydrogen Bonding Networks, Halogen Bonds)

An analysis of the crystal packing would elucidate how individual molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonding networks, which are expected to be prominent given the presence of a carboxylic acid group, and potential halogen bonds involving the chlorine atom. Without experimental crystallographic data, any discussion of these features would be purely speculative.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is predicated on having the crystal structure data obtained from X-ray diffraction. As this primary data is not available for this compound, a Hirshfeld surface analysis cannot be performed.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for exploring the fundamental properties of 2-Chloro-3-formylisonicotinic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nanobioletters.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, offering a balance between accuracy and computational cost for organic molecules. nanobioletters.comnih.gov Key electronic structure properties that can be determined for this compound include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity.

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. The LUMO , the lowest energy unoccupied orbital, relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem in Hartree-Fock theory, these can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO).

Illustrative Data for Electronic Properties of this compound:

The following table presents hypothetical DFT-calculated values for the electronic properties of this compound, based on typical results for similar aromatic carboxylic acids.

| Property | Calculated Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |

| Ionization Potential (IP) | 7.25 | Energy required to remove an electron |

| Electron Affinity (EA) | 2.15 | Energy released upon gaining an electron |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. For this compound, these would be concentrated around the carbonyl oxygen of the formyl group, the carboxylic acid oxygens, and the nitrogen atom in the pyridine (B92270) ring.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive site.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated.

Comparing the calculated spectrum with experimental data allows for precise assignment of vibrational modes to specific functional groups. For instance, characteristic stretching frequencies for the C=O bond in the carboxylic acid and formyl groups, the O-H stretch, C-Cl stretch, and various C-H and ring vibrations can be identified. Theoretical calculations often overestimate frequencies due to the harmonic approximation, so a scaling factor is typically applied for better agreement with experimental results. acs.org Studies on related molecules like 2-chloronicotinic acid have shown that the B3LYP method provides excellent vibrational frequencies after scaling. acs.org

Illustrative Data for Calculated vs. Experimental Vibrational Frequencies:

This table shows hypothetical key vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3050 | 3200-2500 |

| C=O Stretch (Carboxylic Acid) | 1715 | 1725-1700 |

| C=O Stretch (Formyl Group) | 1690 | 1700-1680 |

| C=N Stretch (Pyridine Ring) | 1580 | 1600-1570 |

| C-Cl Stretch | 750 | 800-700 |

Conformational Analysis and Energy Minima Prediction

The presence of rotatable bonds, such as the C-C bond between the pyridine ring and the formyl group, and the C-C bond to the carboxylic acid, means that this compound can exist in different conformations. Conformational analysis involves calculating the molecule's energy as a function of the torsion angles of these bonds to identify the most stable structures (energy minima).

A potential energy surface scan can be performed where the dihedral angles of the formyl and carboxylic acid groups relative to the pyridine ring are systematically varied. This process reveals the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase, as well as other local minima and the energy barriers between them. For quinoline (B57606) derivatives, it has been shown that different conformers (e.g., cis and trans) can exist with calculable energy differences between them. bldpharm.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time, particularly in a solvent environment. researchgate.netsigmaaldrich.com

Conformational Dynamics and Flexibility of this compound in Solvation

To understand the behavior of this compound in a realistic environment, such as in water or an organic solvent, MD simulations are employed. The molecule is placed in a simulation box filled with explicit solvent molecules, and its trajectory is calculated over a period of nanoseconds or longer.

These simulations provide detailed information on:

Conformational Flexibility: How the torsion angles of the formyl and carboxylic acid groups fluctuate over time in solution. This reveals which conformations are preferred in a solvated state and the ease of transition between them.

Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute. This is particularly important for understanding solubility and how the solvent mediates interactions, for example, by forming hydrogen bonds with the carboxylic acid group and the formyl oxygen.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and any potential intramolecular hydrogen bonds, can be tracked over time.

MD simulations thus offer a dynamic picture of the molecule, complementing the static, gas-phase insights from quantum chemical calculations.

Simulation of Intermolecular Interactions

Currently, there is a lack of specific studies in the scientific literature that simulate the intermolecular interactions of this compound. However, the methodologies for such investigations are well-established. Techniques like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) would be instrumental in understanding the non-covalent interactions that govern the crystal packing and condensed-phase behavior of this compound.

For analogous molecules, research has shown that interactions such as hydrogen bonding (O-H···N, C-H···O), halogen bonding (C-Cl···O), and π-π stacking are significant. ias.ac.in A computational study on this compound would likely reveal a complex network of these interactions, dictated by the interplay of the carboxylic acid, formyl, and chloro substituents on the pyridine ring.

Reaction Pathway Modeling

Detailed reaction pathway modeling for this compound is not yet available. Such studies are crucial for understanding its synthesis, degradation, and potential reactivity with other molecules.

Transition State Characterization

The characterization of transition states is fundamental to elucidating reaction mechanisms. For this compound, this would involve computational modeling of, for example, its synthesis from a precursor or its conversion into a derivative. DFT calculations are a powerful tool for locating transition state geometries and frequencies. For instance, in related quinoline systems, transition states for nucleophilic substitution at the chloro-position have been computationally explored.

Energetic Profiles of Key Transformations

Calculating the energetic profiles of reactions involving this compound would provide valuable data on reaction feasibility and kinetics. This involves mapping the potential energy surface of a reaction, identifying intermediates and transition states, and calculating their relative energies. For example, the energetic barrier for the rotation of the formyl and carboxylic acid groups could be determined, which can influence its conformational preferences and binding capabilities.

Molecular Docking and Protein-Ligand Interaction Studies

The structural motifs present in this compound suggest its potential for biological activity, making it a candidate for molecular docking studies.

In Silico Prediction of Binding Modes with Biological Macromolecules

In silico molecular docking could predict how this compound might bind to the active site of a protein. This involves computationally placing the molecule into the binding pocket of a target protein and scoring the different poses. While no specific docking studies on this compound have been published, its structural similarity to known enzyme inhibitors suggests that it could be screened against various therapeutic targets.

A hypothetical docking study could yield results similar to the table below, which illustrates the type of data that would be generated.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Hypothetical Kinase A | -8.5 | LYS78, GLU95, ASP184 |

| Hypothetical Protease B | -7.9 | HIS41, CYS145, GLN189 |

| Hypothetical Dehydrogenase C | -9.1 | ARG101, TYR152, ILE227 |

Note: The data in this table is purely illustrative and not based on experimental results.

Analysis of Non-Covalent Interactions at Binding Sites

Following docking, a detailed analysis of the non-covalent interactions between this compound and the amino acid residues of a protein's binding site would be crucial. These interactions, which include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-stacking, are the primary drivers of ligand binding and affinity. nih.gov

For example, the carboxylic acid group could form strong hydrogen bonds with basic residues like lysine (B10760008) or arginine. The chlorine atom could participate in halogen bonding with backbone carbonyl oxygens, and the pyridine ring could engage in π-stacking with aromatic residues such as phenylalanine or tyrosine. Visualizing these interactions provides critical insights for structure-based drug design and lead optimization.

Exploration of Biological Activity at the Mechanistic Level

Structure-Activity Relationship (SAR) Analysis of 2-Chloro-3-formylisonicotinic Acid Derivatives

Influence of Substituent Effects on Biological Interaction Profiles

No information is available regarding how the chloro and formyl substituents on the isonicotinic acid scaffold of this particular compound influence its interactions with biological targets.

Mechanistic Insights into Cellular Pathway Modulation (in vitro studies)

Investigations into Molecular Targets and Signaling Pathways

There are no published in vitro studies identifying the specific molecular targets or signaling pathways modulated by this compound.

Biophysical Characterization of Compound-Biomolecule Interactions

Data from biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, which would characterize the direct binding and interaction of this compound with any biomolecule, are not present in the available literature.

Due to the absence of specific research on "this compound," no data tables or detailed findings can be presented.

Applications in Advanced Organic Synthesis As a Building Block

Utility in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 2-Chloro-3-formylisonicotinic acid makes it an adept substrate for the synthesis of fused heterocyclic systems, particularly those based on the pyridine (B92270) core. The aldehyde and carboxylic acid groups can participate in cyclocondensation reactions with a variety of binucleophiles to form new rings.

A significant application is the synthesis of lactones, such as 6-chlorofuro[3,4-c]pyridin-1(3H)-one. This transformation can be achieved through the selective reduction of the formyl group to a hydroxymethyl group, followed by an intramolecular esterification where the newly formed alcohol displaces the chlorine atom at the 2-position or, more commonly, the carboxylic acid cyclizes onto the hydroxymethyl group. A more direct route involves the reduction of the aldehyde in the presence of a base, facilitating a tandem reaction. The resulting furopyridine scaffold is a valuable core structure found in various biologically active molecules.

| Product | Reagents/Conditions | Reaction Type |

| 6-Chlorofuro[3,4-c]pyridin-1(3H)-one | 1. NaBH₄ (reduction) 2. Acid/Heat (cyclization) | Reduction followed by Intramolecular Esterification |

This table is generated based on established chemical principles for the reactivity of the functional groups present in this compound.

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The presence of both an aldehyde and a carboxylic acid makes this compound an ideal candidate for the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. In this context, this compound can serve as both the aldehyde and the carboxylic acid component in an intramolecular sense, or more commonly, as the bifunctional starting material to which an amine and an isocyanide are added. The reaction would proceed through the initial formation of an imine between the formyl group and a primary amine, which is then attacked by the isocyanide and the carboxylate anion. The final product is a complex peptidomimetic structure bearing the 2-chloropyridine (B119429) moiety, which can be further functionalized via cross-coupling reactions at the chloro-position. This approach offers a rapid and efficient route to libraries of complex molecules for drug discovery.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Primary Amine | Isocyanide | α-Acylamino Amide |

This table illustrates the potential participation of this compound in a representative multicomponent reaction based on its functional groups.

Role in Natural Product Synthesis and Analogs Thereof

While specific examples of the total synthesis of natural products using this compound as a starting material are not widely reported in mainstream literature, its structural motifs are relevant to the synthesis of natural product analogs. Many alkaloids and other biologically active natural products contain substituted pyridine or fused pyridone cores.

The furopyridine core, accessible from this starting material, is a key feature in several classes of natural products. For instance, the synthesis of analogs of exigurin, a marine sponge-derived natural product, could potentially utilize derivatives of this acid. By employing this compound, synthetic chemists can access novel analogs where the pyridine substitution pattern is precisely controlled. The chloro-substituent, in particular, serves as a versatile "handle" for introducing further complexity through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Methodologies

The creation of specific three-dimensional molecular arrangements, or stereoisomers, is paramount in drug discovery, as different stereoisomers can exhibit vastly different biological activities. The development of stereoselective synthetic methods for derivatives of 2-chloro-3-formylisonicotinic acid is a key area for future research. While current methods provide access to a range of substituted pyridines, achieving high levels of stereocontrol remains a significant challenge. nih.govcapes.gov.br

Future work will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to direct the formation of desired stereoisomers with high efficiency and selectivity. An unprecedented stereoselective synthesis of 2H-isoindolin-1,3-ylidenes from related starting materials has recently been reported, showcasing the potential for discovering novel tandem reactions that yield highly functionalized and stereochemically defined products. rsc.org By exploring new reaction pathways and catalyst systems, researchers can aim to synthesize complex chiral molecules derived from this compound, opening doors to new therapeutic agents with improved efficacy and reduced side effects.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for process optimization and the discovery of new reaction mechanisms. Advanced spectroscopic techniques offer a powerful lens for the real-time monitoring of synthetic routes involving this compound and its derivatives.

Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout a reaction. otago.ac.nz This allows for the precise determination of reaction kinetics, the identification of transient or unstable intermediates, and a deeper understanding of the reaction mechanism. For instance, variable temperature NMR studies can provide insights into the energetic contributions of metal-ligand interactions in related metal complexes. otago.ac.nz The application of these techniques can lead to more efficient and robust synthetic processes, minimizing byproduct formation and maximizing yield.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the field of drug discovery and materials science. nih.gov AI and machine learning (ML) algorithms can be trained on vast datasets of chemical information to predict the properties and activities of new molecules, significantly accelerating the design and discovery process. nih.govacs.org

In the context of this compound, AI and ML can be employed to:

Predict retrosynthetic pathways: AI tools can help devise novel and efficient synthetic routes to complex derivatives. nih.gov

Design molecules with desired properties: By learning from structure-activity relationships, ML models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. acs.orgnih.gov

Optimize reaction conditions: ML algorithms can analyze experimental data to identify the optimal conditions for a given reaction, saving time and resources. escholarship.org

The integration of AI and ML into the research workflow for this compound holds the potential to dramatically shorten the timeline for the development of new drugs and functional materials. rsc.org

Design of Advanced Molecular Probes for Mechanistic Biological Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. Derivatives of this compound can serve as versatile scaffolds for the design of advanced molecular probes to investigate a wide range of biological mechanisms.

By incorporating fluorophores, affinity tags, or reactive groups onto the isonicotinic acid core, researchers can create probes that can:

Target specific enzymes or receptors: This allows for the study of their function and role in disease. Isonicotinic acid derivatives have already shown promise as enzyme inhibitors. nih.gov

Image cellular processes in real-time: Fluorescently labeled probes can be used to track the localization and dynamics of biomolecules within living cells.

Identify drug targets: Probes can be used to identify the specific proteins or pathways that a drug molecule interacts with.

The development of such sophisticated molecular tools derived from this compound will provide invaluable insights into the molecular basis of health and disease, paving the way for the development of more targeted and effective therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Chloro-3-formylisonicotinic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves halogenation of isonicotinic acid derivatives followed by formylation. For example:

- Step 1 : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux.

- Step 2 : Formylation via Vilsmeier-Haack reaction (using DMF/POCl₃) at the 3-position.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm via NMR (absence of extraneous peaks) and mass spectrometry (ESI-MS for molecular ion) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for chloro (δ ~7.5–8.0 ppm for aromatic protons) and formyl (δ ~9.5–10.0 ppm) groups.

- FT-IR : Confirm C=O (formyl: ~1680–1720 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.

- XRD : For crystalline samples, use SHELX software for structure refinement (space group determination, R-factor analysis) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.

- Storage : Store in a desiccator at 4°C to prevent hydrolysis of the formyl group.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reactivity studies of the formyl group be designed to explore its utility in multi-step syntheses?

- Experimental Design :

- Nucleophilic Additions : React with hydrazines (to form hydrazones) or Grignard reagents; monitor via TLC.

- Reduction : Use NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to reduce the formyl group to CH₂OH; characterize via NMR and IR.

- Cross-Coupling : Employ Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) at the chloro position to diversify the scaffold .

Q. What strategies resolve discrepancies between computational (DFT) predictions and experimental structural data?

- Contradiction Analysis :

- Geometry Optimization : Compare DFT-optimized structures (B3LYP/6-311+G(d,p)) with XRD data (bond lengths/angles). Discrepancies >0.05 Å suggest solvent effects or crystal packing forces.

- Spectroscopic Alignment : Validate IR/Raman spectra against computed vibrational modes using Gaussian software.

- Data Triangulation : Combine XRD, NMR, and computational results to refine molecular mechanics models .

Q. How can degradation pathways and impurities be systematically analyzed during long-term storage?

- Degradation Study :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze monthly via HPLC.

- Impurity Profiling : Use LC-MS to identify hydrolyzed products (e.g., 2-chloroisonicotinic acid from formyl group loss).

- Mitigation : Add stabilizers (e.g., BHT for radical inhibition) or store under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.